

(R)-1-Tetrahydrofuran-3-ylmethanamine CAS number and molecular formula

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Compound of Interest

Compound Name: (R)-1-Tetrahydrofuran-3-ylmethanamine

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An In-depth Technical Guide to **(R)-1-Tetrahydrofuran-3-ylmethanamine** for Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(R)-1-Tetrahydrofuran-3-ylmethanamine**, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and applications, with a focus on insights relevant to medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

(R)-1-Tetrahydrofuran-3-ylmethanamine is a versatile bifunctional compound featuring a primary amine and a tetrahydrofuran (THF) ring.^[1] The THF moiety, a five-membered cyclic ether, is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic profiles and act as a polar scaffold.^[2] The primary amine serves as a crucial synthetic handle for a wide array of chemical transformations.^[1]

It is critical to distinguish between the specific (R)-enantiomer and the racemic mixture. The stereochemistry at the C3 position of the THF ring is pivotal for specific molecular interactions in drug-receptor binding.

Identifier	Value	Source
IUPAC Name	(R)-(Tetrahydrofuran-3-yl)methanamine	Advanced ChemBlocks[3]
CAS Number	1048962-82-8	Advanced ChemBlocks[3]
Racemate CAS	165253-31-6	ChemicalBook, PubChem[4][5] [6]
Molecular Formula	C ₅ H ₁₁ NO	Advanced ChemBlocks, PubChem[3][6]
Molecular Weight	101.15 g/mol	Advanced ChemBlocks, Benchchem[1][3]
SMILES	NC[C@H]1CCOC1	Advanced ChemBlocks[3]
Boiling Point	156°C at 760 mmHg (for racemate)	Benchchem[1]
Appearance	Colorless to light yellow liquid	CymitQuimica[5]

Synthesis and Stereocontrol: The Gateway to Enantiopurity

Achieving high enantiomeric purity is paramount for clinical applications. The synthesis of **(R)-1-Tetrahydrofuran-3-ylmethanamine** can be approached through various routes, including multi-step chemical synthesis and emerging biocatalytic methods.

Chemical Synthesis Route

A common strategy involves the reductive amination of a chiral precursor. One documented synthesis proceeds from Tetrahydrofuran-3-carboxaldehyde using ammonia and hydrogen with a Raney Ni catalyst.[7]

Workflow for Reductive Amination Synthesis.

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Causality Note: This specific route yields the racemic mixture.^[7] To obtain the (R)-enantiomer, one would need to start with an enantiomerically pure precursor or employ a chiral resolution step post-synthesis, which can be inefficient.

Biocatalytic and Chemoenzymatic Approaches

Modern drug development increasingly favors biocatalysis for its high stereoselectivity and milder reaction conditions. A promising chemoenzymatic route involves the asymmetric transamination of a prochiral ketone precursor.^[1]

- Step 1: Precursor Synthesis: Chemical synthesis of 3-acetyltetrahydrofuran.
- Step 2: Asymmetric Transamination: An engineered ω -transaminase enzyme stereoselectively converts the ketone to the desired (R)-amine. The choice of a stereocomplementary enzyme is crucial for achieving high enantiomeric excess.^[1] This approach mirrors the industrial synthesis of other chiral amines like sitagliptin, demonstrating its viability at scale.^[1]

This enzymatic approach is superior as it directly establishes the desired stereocenter, bypassing the need for chiral separation and often resulting in higher overall yields of the target enantiomer.

Applications in Medicinal Chemistry and Drug Discovery

The unique structure of **(R)-1-Tetrahydrofuran-3-ylmethanamine** makes it a valuable building block for expanding the chemical space in drug discovery programs.^[1]

Role as a Bioisostere and Scaffold

The THF ring can serve as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.^[8] The oxygen atom acts as a hydrogen bond acceptor, which can improve solubility and target engagement, two critical parameters in drug design.^[1]

Key Synthetic Intermediate

The primary amine is a versatile functional group that readily participates in numerous reactions essential for building complex molecules:[1]

- Amide Bond Formation: Reaction with carboxylic acids (using coupling agents) or acyl chlorides to form amides.
- Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
- Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

These transformations allow for the incorporation of the (R)-tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular architectures.

Case Study: Development of ACK1 Inhibitors

A recent study highlights the use of a related tetrahydrofuran scaffold in designing novel, selective inhibitors for Activated Cdc42-associated kinase 1 (ACK1).[9] ACK1 has been identified as a mediator of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[9] In this work, structure-based drug design led to a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones. One compound, 10zi, showed potent and selective inhibition of ACK1 kinase and demonstrated a strong synergistic anti-tumor effect when combined with an EGFR inhibitor in a resistant lung cancer cell line.[9] This exemplifies how the tetrahydrofuran motif can be strategically employed to develop next-generation cancer therapeutics.

The compound is also an intermediate in the synthesis of Dinotefuran, a neonicotinoid insecticide.[10]

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling **(R)-1-Tetrahydrofuran-3-ylmethanamine** with a generic carboxylic acid, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-((R)-tetrahydrofuran-3-ylmethyl)benzamide.

Materials:

- **(R)-1-Tetrahydrofuran-3-ylmethanamine**
- Benzoic Acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide), anhydrous
- Ethyl acetate, brine, saturated sodium bicarbonate, 1M HCl, magnesium sulfate

Procedure:

- Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Benzoic Acid (1.0 eq) in anhydrous DMF.
- Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
- Amine Addition: Add a solution of **(R)-1-Tetrahydrofuran-3-ylmethanamine** (1.05 eq) in DMF dropwise to the activated acid mixture.
- Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Step-by-step amide coupling workflow.

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Safety, Handling, and Storage

Proper handling of **(R)-1-Tetrahydrofuran-3-ylmethanamine** is essential for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for the racemic mixture.[11][12][13]

- Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant lab clothing, and eye/face protection (safety glasses or goggles).[11][13][14]
- Handling: Avoid contact with skin and eyes.[11][12] Do not breathe vapors or mist.[11] Use in a well-ventilated area or under a chemical fume hood.[11] Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[11][13][14]
- Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and reseal carefully after opening to prevent leakage.[11]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[11]
 - Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Conclusion

(R)-1-Tetrahydrofuran-3-ylmethanamine stands out as a high-value chiral building block for modern drug discovery. Its defined stereochemistry, combined with the favorable properties of

the tetrahydrofuran ring and the synthetic versatility of the primary amine, provides medicinal chemists with a powerful tool for designing novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of efficient stereoselective synthetic routes, particularly those employing biocatalysis, will further enhance its accessibility and impact in the pharmaceutical industry.

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